3-Oxo Rosuvastatin Sodium Salt

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Ensure chromatographic accuracy in rosuvastatin impurity profiling with this certified 3-Oxo Rosuvastatin Sodium Salt reference standard. As a well-characterized organic impurity (MW 501.5 g/mol), it is essential for HPLC/UHPLC system suitability, LOD/LOQ determination, and method validation per ICH Q3A/Q3B guidelines. Unlike generic impurities, this specific compound is required for accurate quantification, batch release decisions, and degradation pathway identification in ANDA filings. Available with full Certificate of Analysis (COA) for GMP quality control and stability studies.

Molecular Formula C22H25FN3NaO6S
Molecular Weight 501.505
CAS No. 1346606-28-7
Cat. No. B593920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo Rosuvastatin Sodium Salt
CAS1346606-28-7
Molecular FormulaC22H25FN3NaO6S
Molecular Weight501.505
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
InChIInChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;
InChIKeyBWAYYPMZFQZZHA-RRABGKBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo Rosuvastatin Sodium Salt (CAS 1346606-28-7) for Pharmaceutical Impurity Analysis and Reference Standard Procurement


3-Oxo Rosuvastatin Sodium Salt (CAS 1346606-28-7), also designated as Rosuvastatin Impurity 4, is a sodium salt derivative of the HMG-CoA reductase inhibitor rosuvastatin . This compound is a well-characterized organic impurity with the molecular formula C₂₂H₂₅FN₃NaO₆S and a molecular weight of 501.5 g/mol . Its primary scientific and industrial role is as a reference standard for the identification, quantification, and control of related substances in rosuvastatin active pharmaceutical ingredient (API) and finished drug products [1]. It is used extensively in analytical method development, validation, and quality control (QC) to ensure compliance with regulatory pharmacopeial monographs such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1].

Why 3-Oxo Rosuvastatin Sodium Salt Cannot Be Replaced by a Generic In-Class Impurity Standard


Generic substitution of a specific impurity reference standard like 3-Oxo Rosuvastatin Sodium Salt with a different rosuvastatin-related impurity (e.g., Rosuvastatin EP Impurity C or 5-Oxo Rosuvastatin) is not scientifically or regulatorily valid. Analytical methods for pharmaceutical quality control, such as HPLC or UHPLC, rely on the precise chromatographic behavior (e.g., retention time, relative retention time, resolution) of each unique impurity to ensure accurate quantification and proper system suitability [1]. Using an incorrect reference standard would lead to misidentification or inaccurate quantification, jeopardizing batch release decisions and regulatory compliance with ICH Q3A/Q3B guidelines [2]. Furthermore, the presence and control limit of each impurity is product-specific; a study on rosuvastatin calcium tablets found that impurities like (3S,5S)-rosuvastatin calcium and 5-oxo-rosuvastatin were present at higher levels than others, demonstrating that each impurity must be individually monitored and controlled with its corresponding reference standard [1].

Quantitative Differentiation Guide for 3-Oxo Rosuvastatin Sodium Salt Procurement


3-Oxo Rosuvastatin Sodium Salt Offers ≥95-98% Purity for Accurate Calibration and Spiking Studies

Commercial batches of 3-Oxo Rosuvastatin Sodium Salt are supplied with a guaranteed minimum purity of ≥95% to ≥98% as determined by HPLC, a specification that meets the stringent requirements for an analytical reference standard [1]. This level of purity is essential for its intended use, which is to serve as a calibrant or to be spiked into drug substance for method validation and system suitability testing. For comparison, a vendor's Certificate of Analysis (COA) specifies a product standard of ≥95% purity [1], while another reputable supplier offers this compound with a guaranteed purity of ≥98% .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

3-Oxo Rosuvastatin Sodium Salt Demonstrates Long-Term Stability at Controlled Refrigeration Temperatures

To ensure its integrity as a reference material, 3-Oxo Rosuvastatin Sodium Salt requires specific storage conditions: it is stable for up to 6 months when stored at -80°C, or for 1 month when stored at -20°C [1]. This is a more stringent requirement than for other rosuvastatin-related impurities, such as 3-Oxo Rosuvastatin (free acid), which is typically stored at -20°C . The sodium salt's defined stability profile under these conditions provides procurement teams with clear guidance on shelf life and storage logistics, minimizing the risk of degradation before use.

Stability Studies Reference Material Storage Pharmaceutical Logistics

3-Oxo Rosuvastatin Sodium Salt is a Key Component of Validated UHPLC Methods for Complete Impurity Profiling

A novel, stability-indicating reversed-phase UHPLC method has been developed for the separation and quantification of rosuvastatin and its related impurities, which includes 3-Oxo Rosuvastatin as a critical analyte [1]. This method's ability to resolve and detect low-level impurities is essential for ensuring drug product quality and stability. The validated method provides a robust framework for quality control testing, where the 3-Oxo Rosuvastatin Sodium Salt reference standard is used to establish system suitability and for accurate quantification against a known impurity [1][2].

Analytical Method Validation UHPLC Impurity Profiling

3-Oxo Rosuvastatin Sodium Salt Provides USP/EP Traceability for Regulatory Compliance

The 3-Oxo Rosuvastatin Sodium Salt reference standard can be supplied with full characterization data and, where feasible, traceability against official pharmacopeial standards from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This traceability is a critical requirement for Abbreviated New Drug Application (ANDA) filings and commercial product release testing. In contrast, a generic chemical from a non-specialized supplier may lack this documented chain of custody and compliance pedigree, creating a significant regulatory hurdle for the end-user [1][2].

Regulatory Compliance Pharmacopeial Standards ANDA Submissions

Primary Application Scenarios for 3-Oxo Rosuvastatin Sodium Salt in the Pharmaceutical and Analytical Laboratory


Analytical Method Development and Validation for ANDA Submissions

This compound is used as a primary reference standard to develop and validate HPLC or UHPLC methods for quantifying the 3-Oxo impurity in rosuvastatin drug substance and drug product [1]. Its high purity (≥95-98%) and availability with a full Certificate of Analysis (COA) [2] are essential for establishing system suitability parameters, determining limits of detection (LOD) and quantitation (LOQ), and validating method accuracy, linearity, and precision as required for ANDA regulatory filings.

Quality Control for Batch Release and Stability Testing

In a GMP quality control environment, the 3-Oxo Rosuvastatin Sodium Salt standard is utilized to identify and quantify this specific impurity in commercial batches of rosuvastatin calcium tablets. The quantified impurity level is then compared against established specification limits (e.g., not more than 0.2% or 0.5%) to make a batch release decision, as per findings from a study of eight impurities in rosuvastatin tablets [1]. It is also used in ICH-guided stability studies to monitor for degradation product formation over the shelf life of the drug product.

Forced Degradation Studies to Elucidate Degradation Pathways

Researchers use the 3-Oxo Rosuvastatin Sodium Salt reference standard in forced degradation (stress) studies to identify and confirm the structure of degradation products formed when rosuvastatin API is subjected to conditions such as acid hydrolysis, oxidation, and photolysis [3]. By comparing the chromatographic profile of a stressed sample against this known standard, analysts can identify the 3-Oxo impurity as a specific degradant, thereby understanding the drug's intrinsic stability and degradation pathways [3].

Impurity Profiling and Process Control in Chemical Synthesis

In the chemical manufacturing of rosuvastatin API, the 3-Oxo Rosuvastatin Sodium Salt is used as a marker to monitor and control the efficiency of the synthetic and purification process. A patent on the preparation of known rosuvastatin impurities highlights the importance of synthesizing and characterizing such impurities to understand and optimize the manufacturing process [4]. By quantifying the level of this impurity, process chemists can adjust reaction conditions to minimize its formation and ensure the final API meets purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxo Rosuvastatin Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.